molecular formula C15H13BrN4O B5748856 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

Cat. No.: B5748856
M. Wt: 345.19 g/mol
InChI Key: IHDBDFSDQGJURD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a methylphenoxy group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methylphenol as the primary starting materials.

    Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.

    Cyclization: The 4-bromobenzyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring, resulting in 1-(4-bromophenyl)-1H-tetrazole.

    Etherification: The final step involves the reaction of 1-(4-bromophenyl)-1H-tetrazole with 4-methylphenol in the presence of a base to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the phenoxy group allows for coupling reactions with other aromatic compounds, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include sodium azide, bases (e.g., sodium hydroxide), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and phenoxy groups may interact with enzymes or receptors, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with an ethoxy group instead of a methyl group.

    1-(4-Bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with a methoxy group instead of a methyl group.

Biological Activity

1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a bromophenyl group and a methylphenoxy group, making it a subject of interest in various fields, including medicinal chemistry and biological research.

  • IUPAC Name : 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole
  • Molecular Formula : C15H13BrN4O
  • Molecular Weight : 345.1939 g/mol
  • CAS Number : 898653-36-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : 4-bromobenzyl chloride and 4-methylphenol.
  • Formation of Intermediate : Reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide.
  • Cyclization : The azide undergoes cyclization to form the tetrazole ring.
  • Etherification : The final product is obtained by reacting the tetrazole with 4-methylphenol in the presence of a base.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The bromophenyl and phenoxy groups may interact with enzymes or receptors, influencing their activity. The tetrazole ring can participate in hydrogen bonding, which enhances the compound's biological efficacy.

Antimicrobial Activity

Research indicates that compounds within the tetrazole class exhibit significant antimicrobial properties. Studies have demonstrated that modifications in the structure, such as the presence of electron-donating groups, enhance their activity against various pathogens.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, structure-activity relationship (SAR) analyses show that certain substitutions can significantly increase cytotoxicity against cancer cell lines. In vitro tests revealed promising results, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µg/mL)
This compoundA-431<10
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazoleJurkat<5

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers investigated the anticancer properties of various tetrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it had comparable efficacy to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDBDFSDQGJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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